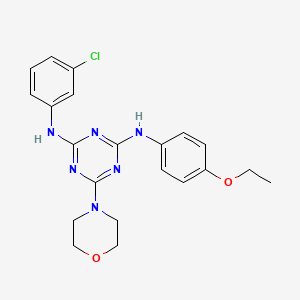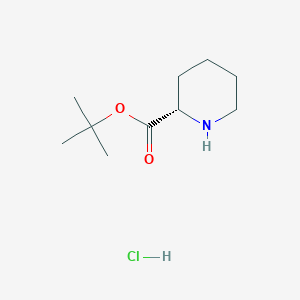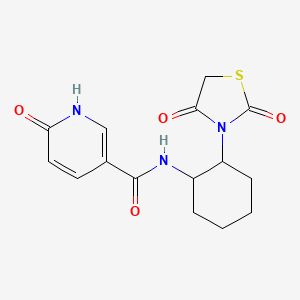![molecular formula C21H22N2O4 B2474083 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate CAS No. 877947-57-4](/img/structure/B2474083.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate, also known as CMPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate acts as a PAM of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. PAMs increase the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the signaling of mGluR5, which has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction.
Biochemical and Physiological Effects:
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has been shown to improve cognitive function in various preclinical models, including mice and rats. It has also been shown to reduce anxiety and depression-like behaviors in these models. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has also been investigated as a potential treatment for addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One advantage of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate is that it has been extensively studied in preclinical models, which has provided a wealth of information about its potential therapeutic applications. However, one limitation is that the effects of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate may vary depending on the model and the specific behavioral paradigm used.
Future Directions
There are several potential future directions for the study of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate. One direction is to investigate its potential therapeutic applications in humans, particularly in the treatment of cognitive deficits and psychiatric disorders. Another direction is to investigate the potential of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate as a tool for studying the role of mGluR5 in various physiological and pathological processes. Finally, further research is needed to understand the mechanisms underlying the effects of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate and to identify potential side effects or limitations of its use.
Synthesis Methods
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate involves the reaction of 4-phenoxybenzoic acid with N-[(1,2-dimethylpropyl)carbamoyl]chloride, followed by the reaction with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then reacted with methyl chloroformate to yield [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate.
Scientific Research Applications
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction in preclinical studies. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-phenoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15(2)21(3,14-22)23-19(24)13-26-20(25)16-9-11-18(12-10-16)27-17-7-5-4-6-8-17/h4-12,15H,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNIHDCSCOSJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-But-2-enoyl]azetidine-2-carboxamide](/img/structure/B2474002.png)


![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2474008.png)
![4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474010.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2474011.png)


![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)
![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)
![Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)